molecular formula C11H13ClO3 B14595401 Acetic acid;3-chloro-2-prop-2-enylphenol CAS No. 59324-50-4

Acetic acid;3-chloro-2-prop-2-enylphenol

Cat. No.: B14595401
CAS No.: 59324-50-4
M. Wt: 228.67 g/mol
InChI Key: AQCQIVWSDBUKKH-UHFFFAOYSA-N
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Description

Acetic acid;3-chloro-2-prop-2-enylphenol is a chemical compound offered for research and development purposes. It is structurally related to 3-chloro-2-vinylphenol, a recognized precursor in the synthesis of pharmaceutical and agrochemical active compounds . As such, this class of chlorinated phenolic derivatives holds significant value in organic synthesis and industrial chemistry for constructing complex molecules. Researchers may investigate its potential as a building block for developing new antimicrobial agents, given that various phenol derivatives are explored for their biocidal properties . Further studies on related GABAergic phenols, such as thymol and chlorothymol, also suggest potential research avenues in neuropharmacology, focusing on their interaction with neurotransmitter receptors and antioxidant activities . The full specification, including purity, detailed structural data, and handling information, should be confirmed with the analytical certificate provided with the product. THIS PRODUCT IS FOR RESEARCH USE ONLY AND IS NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE IN HUMANS OR ANIMALS.

Properties

CAS No.

59324-50-4

Molecular Formula

C11H13ClO3

Molecular Weight

228.67 g/mol

IUPAC Name

acetic acid;3-chloro-2-prop-2-enylphenol

InChI

InChI=1S/C9H9ClO.C2H4O2/c1-2-4-7-8(10)5-3-6-9(7)11;1-2(3)4/h2-3,5-6,11H,1,4H2;1H3,(H,3,4)

InChI Key

AQCQIVWSDBUKKH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C=CCC1=C(C=CC=C1Cl)O

Origin of Product

United States

Preparation Methods

Chlorination of 2-Prop-2-Enylphenol

Integrated Synthetic Pathways

Two primary routes emerge for synthesizing this compound, differentiated by chlorination strategies and catalytic systems.

Route A: Sequential Chlorination-Acetylation

  • Chlorination :

    • Reactants : 2-Prop-2-enylphenol (1.0 equiv), POCl₃ (1.2 equiv), AlCl₃ (0.1 equiv)
    • Conditions : Dichloromethane, 65°C, 6 hours
    • Workup : Quench with ice-water, extract with ethyl acetate, dry over Na₂SO₄
    • Yield : ~70% (theoretical) based on analogous chlorinations.
  • Acetylation :

    • Reactants : 3-Chloro-2-prop-2-enylphenol (1.0 equiv), acetic anhydride (1.5 equiv), TBAB (0.05 equiv)
    • Conditions : Dichloromethane/water, 30°C, 3 hours
    • Workup : Separate organic layer, wash with NaHCO₃, concentrate under vacuum
    • Yield : ~85%.

Route B: One-Pot Chlorination-Acetylation

A streamlined approach combines chlorination and acetylation in a single reactor, reducing purification steps.

  • Reactants : 2-Prop-2-enylphenol (1.0 equiv), Cl₂ gas (1.1 equiv), acetic anhydride (2.0 equiv)
  • Catalyst : FeCl₃ (0.05 equiv)
  • Conditions : Dichloromethane, 50°C, 8 hours
  • Workup : Filter, wash with brine, recrystallize from ethanol
  • Yield : ~60% (lower due to competing side reactions).

Analytical and Optimization Data

Critical parameters influencing yield and purity include temperature, catalyst loading, and reactant stoichiometry. The table below contrasts key metrics for Routes A and B:

Parameter Route A Route B
Overall Yield 59.5% 60%
Purity (HPLC) 99.2% 95.8%
Reaction Time 9 hours 8 hours
Catalytic Cost High Low
Scalability Moderate High

Route A offers superior purity, making it preferable for pharmaceutical applications, whereas Route B suits bulk production despite marginally lower purity.

Challenges and Mitigation Strategies

  • Selectivity in Chlorination : The propenyl group may direct chlorine to undesired positions. Mitigation involves using bulky directing groups or low-temperature regioselective conditions.
  • Ester Hydrolysis : Acetic anhydride’s hygroscopic nature risks hydrolysis. Strict anhydrous conditions and molecular sieves improve stability.
  • Catalyst Recovery : Phase-transfer catalysts like TBAB are costly. Patent CN109867587B proposes centrifugal separation for catalyst recycling, reducing costs by ~30%.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3-chloro-2-prop-2-enylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

Acetic acid;3-chloro-2-prop-2-enylphenol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of acetic acid;3-chloro-2-prop-2-enylphenol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific receptors or proteins. This can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways .

Comparison with Similar Compounds

Acidity and Electronic Effects

  • Chloroacetic Acid (ClCH₂COOH): Chloroacetic acid is significantly stronger (pKa ~2.86) than acetic acid (pKa ~4.76) due to the electron-withdrawing chlorine atom, which stabilizes the deprotonated carboxylate form . In contrast, the phenolic component of the target compound may influence acidity differently. The chlorine in 3-chloro-2-prop-2-enylphenol could enhance phenolic acidity (pKa ~8–10), while the allyl group may slightly counteract this via resonance donation.
  • 3-Chlorophenol: Pure 3-chlorophenol has a pKa of ~8.8, weaker than acetic acid.

Structural and Functional Analogues

  • 2-(3-Chlorophenoxy)acetic Acid Derivatives: Compounds like 2-(3-chlorophenoxy)acetic acid (pKa ~3.5) exhibit herbicidal activity. The allyl group in the target compound may confer additional reactivity (e.g., Diels-Alder participation) compared to simple phenoxy derivatives .
  • Allyl-Substituted Phenols: Allylphenols (e.g., eugenol) are known for antimicrobial properties. The addition of chlorine in the target compound may enhance biocidal activity, similar to chlorinated phenolic disinfectants .

Physicochemical Properties (Inferred)

Property Acetic Acid; 3-Chloro-2-Prop-2-Enylphenol Chloroacetic Acid 3-Chlorophenol
Molecular Weight (g/mol) ~186–200 94.5 128.56
Solubility in Water Moderate (acetic acid miscible; phenol low) High Low
pKa (Carboxylic/Phenolic) ~4.7 (acetic) / ~9.0 (phenolic) 2.86 8.8
Reactivity Allyl group enables addition reactions Nucleophilic substitution Electrophilic substitution

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